molecular formula C14H9NO2 B14270817 3-(Furan-2-yl)quinoline-2-carbaldehyde CAS No. 144526-49-8

3-(Furan-2-yl)quinoline-2-carbaldehyde

Cat. No.: B14270817
CAS No.: 144526-49-8
M. Wt: 223.23 g/mol
InChI Key: XOZCYLBVMBADNH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)quinoline-2-carbaldehyde is an organic compound that features a quinoline ring system substituted with a furan ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)quinoline-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: 3-(Furan-2-yl)quinoline-2-carboxylic acid.

    Reduction: 3-(Furan-2-yl)quinoline-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furan-2-yl)quinoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)quinoline-2-carbaldehyde exerts its effects depends on its application:

    Fluorogenic Labeling: The compound reacts with primary amines in the presence of cyanide to form a fluorescent product.

    Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, through its quinoline and furan moieties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)quinoline-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Properties

CAS No.

144526-49-8

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-(furan-2-yl)quinoline-2-carbaldehyde

InChI

InChI=1S/C14H9NO2/c16-9-13-11(14-6-3-7-17-14)8-10-4-1-2-5-12(10)15-13/h1-9H

InChI Key

XOZCYLBVMBADNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C3=CC=CO3

Origin of Product

United States

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